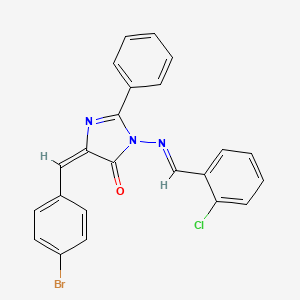
4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylglyoxal in the presence of a base, such as sodium hydroxide, to yield the final imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing industrial reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing bromine or chlorine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies investigate its efficacy and safety as a pharmaceutical agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one involves its interaction with cellular targets. It can bind to enzymes or receptors, altering their activity. The presence of halogen atoms enhances its ability to penetrate cell membranes, increasing its bioavailability. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorobenzylidene)-1-((2-bromobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
- 4-(4-Fluorobenzylidene)-1-((2-iodobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
Uniqueness
Compared to similar compounds, 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the imidazole and phenyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H15BrClN3O |
|---|---|
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(5E)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14+,26-15+ |
Clave InChI |
VKXIUXNIQXZVAI-IAXUOCBKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/no-structure.png)
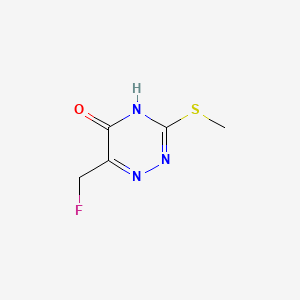
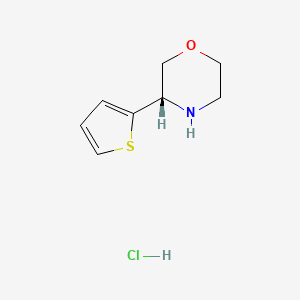
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
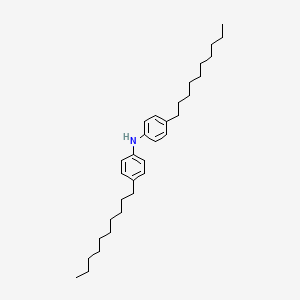

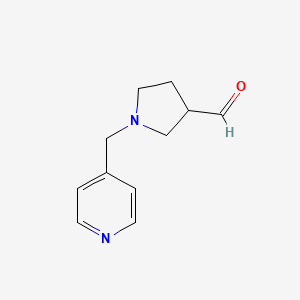
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
